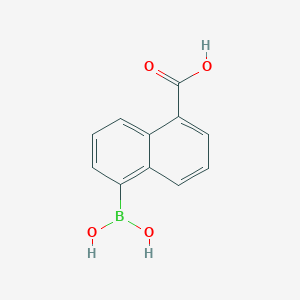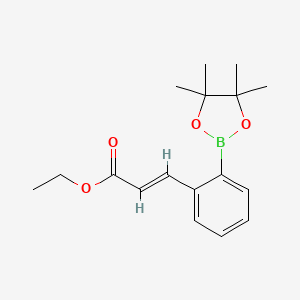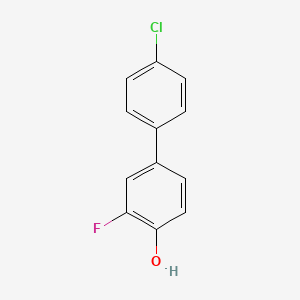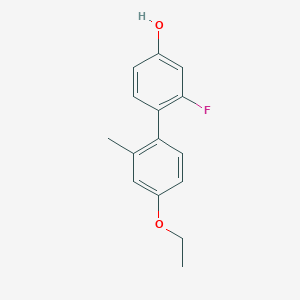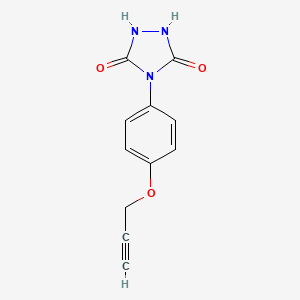
PTAD-Alkyne
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of PTAD-Alkyne involves the activation of PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) by stirring it in a 1:0.98 molar ratio with 1,3-dibromo-5,5-dimethylhydantoin in an organic solvent such as dimethylformamide or acetonitrile. The activation is indicated by a color change from colorless to deep red .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same activation and reaction conditions as in laboratory settings. The process is optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: PTAD-Alkyne primarily undergoes bioconjugation reactions, specifically copper-catalyzed azide-alkyne click chemistry reactions. This reaction is highly selective and efficient, making it ideal for modifying biomolecules .
Common Reagents and Conditions:
Reagents: Copper(I) catalysts, azide-containing compounds or biomolecules.
Major Products: The major products of these reactions are bioconjugates, such as proteins modified with polyethylene glycol chains or antibody-drug conjugates .
Applications De Recherche Scientifique
PTAD-Alkyne has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of PTAD-Alkyne involves the selective modification of tyrosine residues on proteins. The terminal alkyne group of this compound reacts with azide-containing compounds through copper-catalyzed azide-alkyne click chemistry. This reaction forms a stable triazole linkage, which is resistant to pH and temperature extremes as well as blood plasma .
Comparaison Avec Des Composés Similaires
PTAD-Azide: Another derivative of PTAD used for bioconjugation through azide-alkyne click chemistry.
PTAD-Ketone: Used for bioconjugation through oxime formation reactions.
Uniqueness: PTAD-Alkyne is unique in its ability to selectively modify tyrosine residues with a terminal alkyne, allowing for subsequent modifications through click chemistry. This specificity and efficiency make it a valuable tool in various fields of research .
Propriétés
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYZNVZZKSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


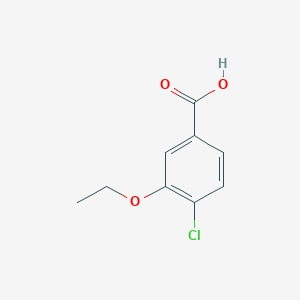


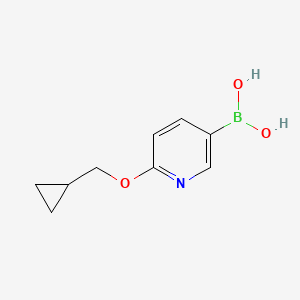

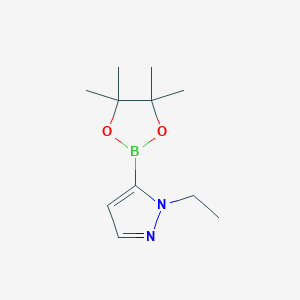
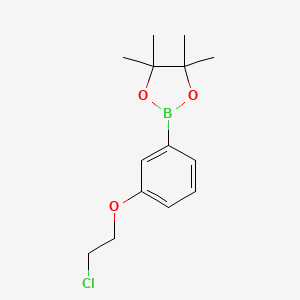

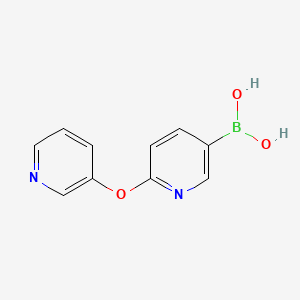
![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
